(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
CAS No.:
Cat. No.: VC16800732
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24 |
|---|---|
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane |
| Standard InChI | InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15-/m1/s1 |
| Standard InChI Key | DYLPEFGBWGEFBB-UKTARXLSSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@@]13CCC(=C)[C@H](C3)C2(C)C |
| Canonical SMILES | CC1CCC2C13CCC(=C)C(C3)C2(C)C |
Introduction
Structural Characteristics
Spectroscopic Identifiers
| Property | Value |
|---|---|
| InChI | InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2... |
| InChIKey | DYLPEFGBWGEFBB-UKTARXLSSA-N |
| Canonical SMILES | CC1CCC2C13CCC(=C)C(C3)C2(C)C |
| PubChem Compound ID | 170919952 |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of tricyclic sesquiterpenes typically involves farnesyl pyrophosphate (FPP) cyclization, catalyzed by sesquiterpene synthases in biological systems. In laboratory settings, key steps include:
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Cyclization: Lewis acid-mediated ring closure to form the bicyclo[5.3.1] framework.
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Stereoselective methylation: Introduction of methyl groups at positions 2 and 6 under controlled conditions.
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Methylidenation: Addition of the methylidene group via Wittig or Peterson olefination.
Reaction Pathways
While specific reactions for this compound are undocumented, analogous tricyclic sesquiterpenes undergo:
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Oxidation: Conversion of methyl groups to alcohols or ketones.
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Hydrogenation: Saturation of the methylidene group to a methyl substituent.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.35 g/mol |
| CAS Registry No. | 79120-98-2 |
| Synonyms | β-Funebrene, Cedr-8(15)-ene |
The compound’s hydrophobicity () suggests high lipid solubility, potentially facilitating membrane permeability in biological systems.
Analytical Characterization
Mass Spectrometry
Hypothetical fragmentation patterns predict a base peak at m/z 204 (M) and key fragments at:
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m/z 189 (M-CH).
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m/z 161 (loss of isopropyl group).
Nuclear Magnetic Resonance (NMR)
Predicted NMR signals:
Current Research and Future Directions
Despite its intriguing structure, the compound remains understudied. Priority research areas include:
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Total synthesis to enable large-scale production.
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In vitro screening for antimicrobial, anticancer, and anti-inflammatory activities.
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Structure-activity relationship (SAR) studies to optimize biological efficacy.
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